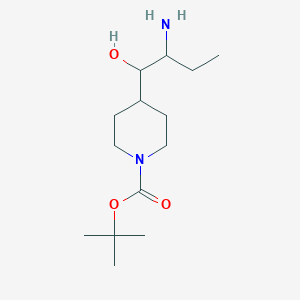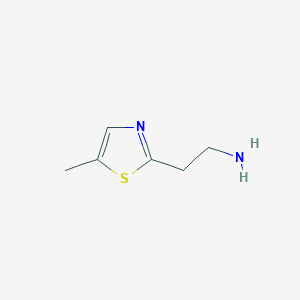
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as thiazolyl-1,2,3-triazolyl-alcohol derivatives, involves a click reaction of 2-azido-1- (4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene, followed by reduction with sodium borohydride .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using 1H NMR and 13C NMR spectroscopy . For example, a compound with a molecular formula of C21H19FN4OS was found to have a melting point of 172–174°C .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques such as 1H NMR and 13C NMR spectroscopy . For example, a compound with a molecular formula of C21H19FN4OS was found to have a melting point of 172–174°C .Aplicaciones Científicas De Investigación
Pharmaceutical and Biological Activities
Thiazoles and their derivatives have been found to exhibit a wide range of pharmaceutical and biological activities . These include antimicrobial (sulfazole), antiretroviral (ritonavir), antifungal (abafungin), anticancer (tiazofurin), antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Agrochemical Applications
Thiazoles are used in various agrochemical applications . They are used in the synthesis of pesticides and other agrochemicals due to their biological activity.
Industrial Applications
In the industrial sector, thiazoles are used in the production of rubber and other materials . They play a crucial role in the vulcanization process of rubber .
Photographic Sensitizers
Thiazoles are used as photographic sensitizers . They enhance the sensitivity of photographic films and papers to light, thereby improving image quality.
Antioxidant Properties
Thiazole derivatives have been found to exhibit antioxidant properties . They can neutralize harmful free radicals in the body, thereby preventing oxidative stress and related diseases.
Antibacterial Activities
Thiazole compounds have shown significant antibacterial activities . They can inhibit the growth of various bacteria, making them potential candidates for the development of new antibacterial drugs.
Antitumor or Cytotoxic Drug Molecules
Thiazoles are found in many potent biologically active compounds, such as tiazofurin, which is used in cancer treatment . They have been observed to have antitumor and cytotoxic activities .
DNA Interaction
Some thiazole derivatives, like Voreloxin, bind to DNA and interact with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death . This property is particularly useful in the development of anticancer drugs.
Direcciones Futuras
Compounds containing thiazole rings have shown promise in various areas of medicinal chemistry and drug discovery due to their broad spectrum of biological activities . Therefore, future research could focus on exploring the potential applications of “2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine” in these areas.
Mecanismo De Acción
Target of Action
Thiazole derivatives, which include 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine, have been reported to exhibit a broad range of biological activities . These activities suggest that the compound may interact with a variety of biological targets, potentially including enzymes, receptors, and other proteins.
Mode of Action
Molecules containing a thiazole ring, such as 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine, may activate or inhibit biochemical pathways and enzymes, or stimulate or block receptors in biological systems . The exact interaction of 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine with its targets and the resulting changes would depend on the specific target and the biological context.
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that 2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine could influence multiple biochemical pathways. The downstream effects of these interactions would depend on the specific pathways involved and the biological context.
Result of Action
Based on the reported biological activities of thiazole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels, potentially influencing processes such as cell growth, inflammation, and microbial activity.
Propiedades
IUPAC Name |
2-(5-methyl-1,3-thiazol-2-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-5-4-8-6(9-5)2-3-7/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKVIMXWAPLQHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3-thiazol-2-yl)ethan-1-amine | |
CAS RN |
921145-11-1 | |
| Record name | 2-(5-methyl-1,3-thiazol-2-yl)ethan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




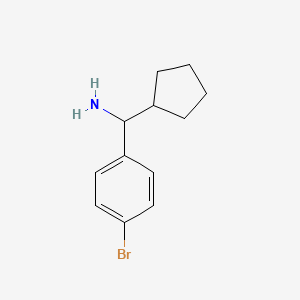

![cis-3-[2-(4-Methylphenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648699.png)
![cis-3-[2-Oxo-2-(3-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648700.png)
![sodium;3-[(2E)-5,6-dichloro-2-[(E)-3-[5,6-dichloro-1-ethyl-3-(3-sulfonatopropyl)benzimidazol-3-ium-2-yl]prop-2-enylidene]-3-ethylbenzimidazol-1-yl]propane-1-sulfonate](/img/structure/B1648706.png)
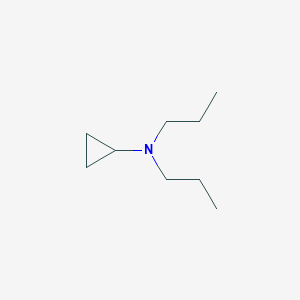



![1H-Pyrrolo[2,3-b]pyridine, 4-chloro-2-(3,4,5-trimethoxyphenyl)-, 7-oxide](/img/structure/B1648739.png)
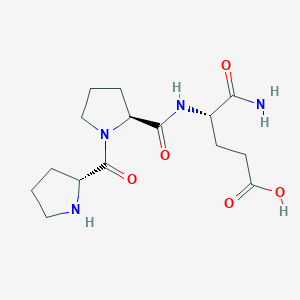
![5-(1h-Pyrazol-3-yl)-1h-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B1648750.png)
